molecular formula C14H14ClNO2S B2780522 N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide CAS No. 1790199-01-7

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B2780522
CAS No.: 1790199-01-7
M. Wt: 295.78
InChI Key: CYMWEKMOJYHFFH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H14ClNO2S and its molecular weight is 295.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-3-carboxamide is involved in the synthesis and characterization of various chemical compounds, demonstrating its versatility in chemical reactions. For example, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, showcasing the structural diversity achievable through modifications at the N-position with different aryl substituents, including 2-chlorophenyl (Özer, Arslan, VanDerveer, & Külcü, 2009). Similarly, electrochemical polymerization studies of terthiophene derivatives substituted with aryl groups indicate the influence of substituents on the polymerizability and properties of the resulting polymers (Visy, Lukkari, & Kankare, 1994).

Anti-inflammatory and Antioxidant Activities

The compound has been utilized in the synthesis of acid chloride derivatives for screening anti-inflammatory and antioxidant activities. A study showed that synthesized derivatives exhibited in vitro activities comparable to ibuprofen and ascorbic acid, respectively, highlighting its potential in developing therapeutic agents (Kumar, Anupama, & Khan, 2008).

Dearomatising Rearrangements

Thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes upon treatment with LDA. This showcases the compound's role in facilitating significant structural transformations, contributing to the diversity of organic synthesis methodologies (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Molecular Packing Motifs

In the context of supramolecular chemistry, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of self-assembly. The compound organizes into π-stacked rods encased by triple helical networks of hydrogen bonds, offering insights into molecular packing motifs that could inform the design of materials with specific optical or electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWEKMOJYHFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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